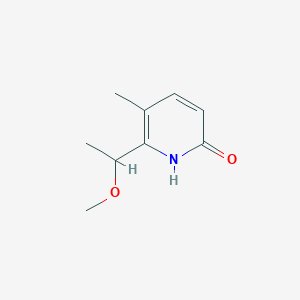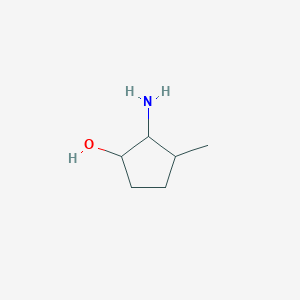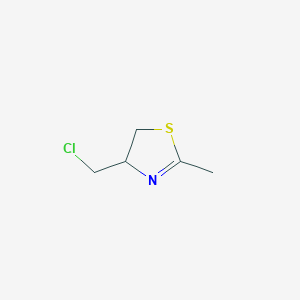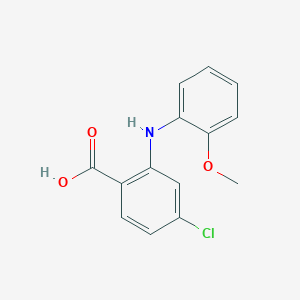![molecular formula C8H9BrN4 B13885939 [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizers like NaOCl or MnO2.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizers: NaOCl, Pb(OAc)4, MnO2.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield various triazolopyridine derivatives .
Scientific Research Applications
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has numerous applications in scientific research:
Medicinal Chemistry: It acts as an inhibitor for various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2.
Biology: Used in the study of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: Utilized in the development of light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions can modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide
Uniqueness
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of both bromine and methyl groups, which can enhance its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C8H9BrN4 |
|---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H9BrN4/c1-4-5(2)7-11-8(10)12-13(7)3-6(4)9/h3H,1-2H3,(H2,10,12) |
InChI Key |
KCLBOZGCYZFKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=NN2C=C1Br)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


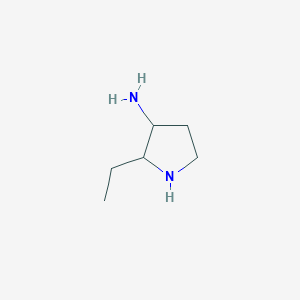




![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
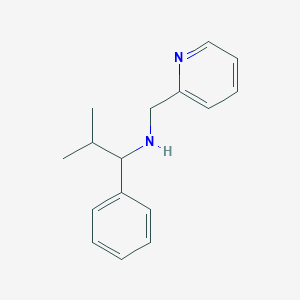
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)
